molecular formula C12H20N2 B13212849 6-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine

6-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine

Cat. No.: B13212849
M. Wt: 192.30 g/mol
InChI Key: HDEGZCLNXUCJAT-UHFFFAOYSA-N
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Description

6-Methyl-N-(3-methylpentan-2-yl)pyridin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine can be achieved through hydroamination methods. One innovative approach involves the practical olefin hydroamination with nitroarenes .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis typically involves the use of advanced organic synthesis techniques to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

6-Methyl-N-(3-methylpentan-2-yl)pyridin-3-amine is used extensively in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It serves as a building block for the preparation of drug candidates and other bioactive molecules. Additionally, it is used in the development of structurally distinct screening compounds for various applications .

Mechanism of Action

The mechanism of action for 6-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine involves its role as a hindered amine. This structural feature allows it to interact with specific molecular targets and pathways, particularly in the context of drug development.

Comparison with Similar Compounds

Uniqueness: 6-Methyl-N-(3-methylpentan-2-yl)pyridin-3-amine is unique due to its hindered amine structure, which provides distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of drug candidates and other bioactive molecules .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

6-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine

InChI

InChI=1S/C12H20N2/c1-5-9(2)11(4)14-12-7-6-10(3)13-8-12/h6-9,11,14H,5H2,1-4H3

InChI Key

HDEGZCLNXUCJAT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1=CN=C(C=C1)C

Origin of Product

United States

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